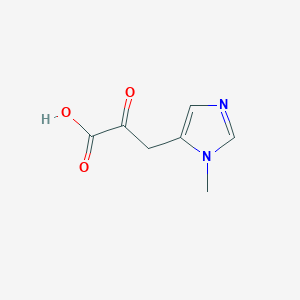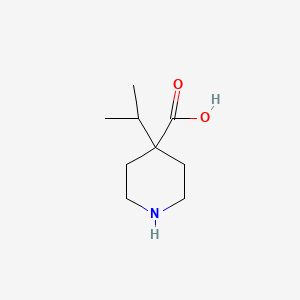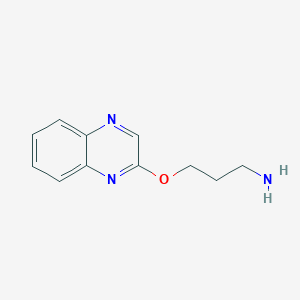
3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal with ammonia to form the imidazole ring, followed by subsequent reactions to introduce the oxopropanoic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The imidazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition or activation of certain biochemical pathways, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-methyl-1H-imidazol-5-yl)propanoic acid: This compound is similar but lacks the oxo group on the propanoic acid moiety.
1-methylimidazole: A simpler compound with just the imidazole ring and a methyl group.
Uniqueness
3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid is unique due to the presence of both the imidazole ring and the oxopropanoic acid group.
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
3-(3-methylimidazol-4-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C7H8N2O3/c1-9-4-8-3-5(9)2-6(10)7(11)12/h3-4H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
OTZXAZFDTGITAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13520737.png)





![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride](/img/structure/B13520752.png)

![[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B13520763.png)
![7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13520767.png)
![rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis](/img/structure/B13520772.png)

